
2'-Amino-6'-hydroxy-2,2,2-trifluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H6F3NO2 It is known for its unique structure, which includes an amino group, a hydroxy group, and three fluorine atoms attached to an acetophenone backbone
Méthodes De Préparation
The synthesis of 2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-hydroxyacetophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acylation process.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, solvent selection, and purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers with enhanced thermal stability and unique optical properties.
Mécanisme D'action
The mechanism of action of 2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds such as:
2’-Amino-2,2,2-trifluoroacetophenone: Lacks the hydroxy group, which affects its reactivity and applications.
6’-Hydroxy-2,2,2-trifluoroacetophenone: Lacks the amino group, leading to different chemical properties and uses.
2’-Amino-4’-hydroxy-2,2,2-trifluoroacetophenone:
The uniqueness of 2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-(2-amino-6-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)6-4(12)2-1-3-5(6)13/h1-3,13H,12H2 |
Clé InChI |
VTTIGLVJEAOQKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


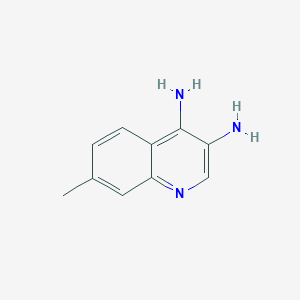

![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)

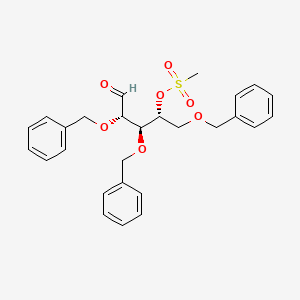
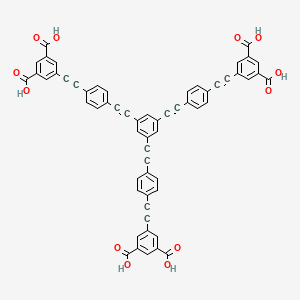


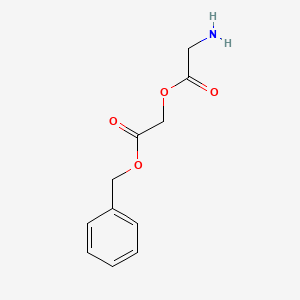
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
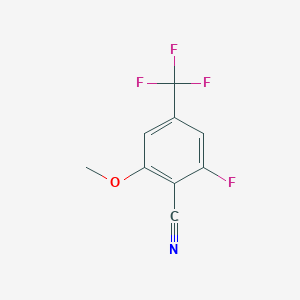
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)

